Xct790

概要

説明

XCT790は、エストロゲン関連受容体アルファ(ERRα)の選択的逆アゴニストとして機能することで知られる合成化合物です。この化合物は、特に癌治療における潜在的な治療用途のために、科学研究において大きな注目を集めています。 This compoundは、ERRα誘導性転写活性を阻害することが示されており、さまざまな癌細胞株で抗腫瘍効果を示しています .

準備方法

合成ルートと反応条件: XCT790は、複数段階の化学プロセスによって合成されます。重要なステップには、チアゾール環の形成とトリフルオロメチル基の導入が含まれます。合成ルートには、一般的に以下のステップが含まれます。

- 適切な前駆体を制御された条件下で反応させることによるチアゾール環の形成。

- 求核置換反応によるトリフルオロメチル基の導入。

- チアゾール環とメトキシフェニル基をカップリングして最終化合物を作成する .

工業生産方法: this compoundの工業生産には、実験室での合成プロセスをスケールアップすることが含まれます。これには、高収率と高純度を確保するために、反応条件を最適化することが含まれます。 この化合物は、通常、バッチ反応器で生産され、その後、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: XCT790は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: この化合物は、還元されて還元類似体を作成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とtert-ブチルヒドロペルオキシドが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、this compoundの酸化および還元誘導体、ならびに官能基が修飾された置換類似体が含まれます .

科学的研究の応用

Key Mechanisms:

- ERRα Inhibition: XCT 790 inhibits ERRα activity, which is linked to cell differentiation and energy homeostasis.

- Mitochondrial Uncoupling: XCT 790 acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates, independent of ERRα expression .

Cancer Research Applications

XCT 790 has been extensively studied for its potential in cancer therapy, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.

Case Study: Triple-Negative Breast Cancer

- In vivo studies demonstrated that XCT 790 significantly inhibited tumor growth in MDA-MB-231 xenograft models. The average tumor volume in treated mice was substantially lower compared to controls (292 ± 87.1 mm³ vs. 941 ± 154 mm³) after 35 days .

- XCT 790 treatment led to increased apoptosis markers (p-p53, p27) and reduced expression of anti-apoptotic proteins (Bcl-2), suggesting its role in promoting cancer cell death through mitochondrial-related pathways .

Case Study: Pancreatic Cancer

- A combination treatment of gemcitabine and XCT 790 exhibited synergistic effects, enhancing G0/G1 cell cycle arrest and apoptosis induction compared to either agent alone. This combination altered key proteins associated with cell cycle regulation and apoptosis .

Metabolic Studies

Research has shown that XCT 790 activates AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation occurs through mechanisms that are independent of ERRα.

Effects on Metabolism:

- XCT 790 induces mitochondrial uncoupling, leading to increased oxygen consumption while depleting ATP levels, which may have implications for metabolic disorders .

- The compound's ability to modulate energy production pathways highlights its potential use in studying metabolic syndromes.

Pharmacological Induction of Aggrephagy

Recent studies have identified XCT 790 as a pharmacological inducer of aggrephagy, a selective autophagic process that degrades misfolded proteins.

Case Study: Yeast Model

- In yeast models, XCT 790 treatment resulted in the vacuolar degradation of α-synuclein-EGFP aggregates, demonstrating its potential role in neurodegenerative disease research .

Summary Table of Applications

作用機序

XCT790は、ERRαのリガンド結合ドメインに結合し、その転写活性を阻害することで効果を発揮します。これは、細胞増殖と生存に関与する標的遺伝子のダウンレギュレーションをもたらします。 さらに、this compoundはミトコンドリアのアンカップル剤として作用し、ミトコンドリアの膜間電気化学的勾配を破壊し、ATP産生の減少につながります .

類似化合物:

- シクロヘキシルメチル-(1-p-トリル-1H-インドール-3-イルメチル)-アミン(化合物1)

- 1-(2,5-ジエトキシ-ベンジル)-3-フェニル-アリア類似体(化合物2および3)

比較: this compoundは、ERRαの逆アゴニストとしての高い選択性と効力においてユニークです。類似化合物と比較して、this compoundはERRαに対するより強い結合親和性を持っており、主にリガンド結合ポケット内の重要な残基と相互作用します。 これは、ERRα活性のより効果的な阻害とより大きな抗腫瘍効果をもたらします .

類似化合物との比較

- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 1)

- 1-(2,5-diethoxy-benzyl)-3-phenyl-area analogues (Compounds 2 and 3)

Comparison: XCT790 is unique in its high selectivity and potency as an inverse agonist of ERRα. Compared to similar compounds, this compound has a stronger binding affinity to ERRα, primarily interacting with key residues in the ligand-binding pocket. This results in more effective inhibition of ERRα activity and greater antitumor effects .

生物活性

XCT790 is a selective inverse agonist of the estrogen-related receptor alpha (ERRα), primarily recognized for its role in modulating ERRα activity. However, recent studies have revealed that this compound exhibits significant biological activities independent of ERRα, particularly in mitochondrial function and cellular energy metabolism. This article will explore the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates primarily through the following mechanisms:

- ERRα Inhibition : this compound binds to ERRα, inhibiting its activity and leading to decreased expression of ERRα target genes. The compound has an IC50 value of approximately 400 nM for ERRα inhibition .

- Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates. This effect occurs within minutes and is independent of ERRα expression . The compound's action resembles that of classical proton ionophores like FCCP and CCCP.

- Activation of AMPK : this compound activates AMP-activated protein kinase (AMPK) in a dose-dependent manner. This activation is linked to the disruption of energy production pathways, leading to increased cellular stress responses .

Inhibition of Cell Proliferation

This compound has been shown to inhibit cell proliferation across various cancer cell lines:

- Adrenocortical Cancer (ACC) : In vitro studies demonstrated that this compound reduced the growth of H295R cells by impairing cell cycle progression without inducing apoptosis. Instead, it led to necrotic cell death due to energy failure .

- Triple-Negative Breast Cancer (TNBC) : this compound treatment resulted in significant tumor growth inhibition in MDA-MB-231 xenograft models. The compound increased levels of apoptotic markers such as p53 and p21, indicating a shift towards apoptosis in treated cells .

Effects on Mitochondrial Function

This compound's impact on mitochondrial function is profound:

- Mitochondrial Membrane Potential : this compound decreases mitochondrial membrane potential in a dose-dependent manner while not affecting mitochondrial mass. This uncoupling leads to impaired ATP production and increased oxidative stress .

- Oxygen Consumption Rates : Studies showed that oxygen consumption rates significantly increased shortly after this compound exposure, indicating enhanced metabolic activity due to mitochondrial uncoupling .

Study 1: this compound in Adrenocortical Cancer

In a study involving H295R cells, researchers treated the cells with varying concentrations of this compound. The results indicated:

- A dose-dependent reduction in cell proliferation.

- Accumulation of cells in the G0/G1 phase of the cell cycle.

- Decreased expression of PGC-1α, leading to reduced mitochondrial mass .

| Concentration (μM) | Cell Proliferation (%) | G0/G1 Phase (%) | PGC-1α Expression |

|---|---|---|---|

| 0 | 100 | 50 | High |

| 5 | 80 | 65 | Moderate |

| 10 | 50 | 75 | Low |

Study 2: this compound in Triple-Negative Breast Cancer

In vivo experiments using MDA-MB-231 xenografts demonstrated:

- Significant tumor size reduction after treatment with this compound.

- Enhanced expression of apoptotic proteins and markers related to ER stress.

| Treatment Group | Tumor Volume (mm³) | p53 Expression Level | Ki67 Proliferation Index |

|---|---|---|---|

| Control | 941 ± 154 | Low | High |

| This compound | 292 ± 87.1 | High | Low |

特性

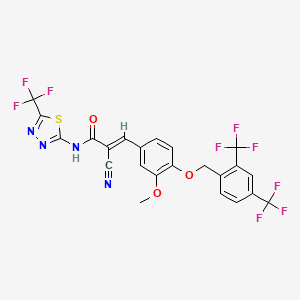

IUPAC Name |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNFOOGGLSBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F9N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426088 | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725247-18-7 | |

| Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。